hydroxybenzylisoproterenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

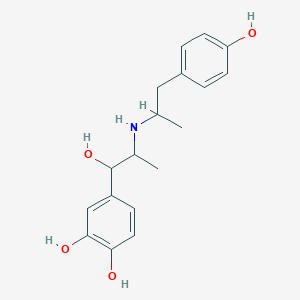

hydroxybenzylisoproterenol is a complex organic compound that belongs to the class of catecholamines. Catecholamines are organic compounds that contain a catechol moiety (a benzene ring with two hydroxyl groups) and an amine group. This compound is structurally related to other catecholamines such as adrenaline and noradrenaline, which are important neurotransmitters and hormones in the human body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hydroxybenzylisoproterenol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Catechol Moiety: The catechol moiety can be synthesized through the hydroxylation of benzene derivatives.

Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Coupling with the Hydroxyphenyl Group: The final step involves the coupling of the catechol moiety with the hydroxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

hydroxybenzylisoproterenol undergoes various types of chemical reactions, including:

Oxidation: The catechol moiety can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary or tertiary amines. This reaction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups on the catechol moiety can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Quinones

Reduction: Secondary or tertiary amines

Substitution: Alkylated or acylated catechols

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Hydroxybenzylisoproterenol acts primarily as a β-adrenergic agonist, influencing cardiovascular and respiratory systems. Its pharmacological properties are particularly relevant in conditions such as asthma and heart failure.

- Cardiovascular Effects : As a β-agonist, this compound can enhance cardiac output and improve myocardial contractility. It has been studied for its effects on heart rate and blood pressure regulation, making it a candidate for managing heart failure symptoms .

- Respiratory Applications : The compound's bronchodilator effects are beneficial in treating asthma. Research indicates that it can help alleviate bronchospasm by relaxing bronchial smooth muscles .

Cellular Mechanisms

Research has demonstrated that this compound interacts with G protein-coupled receptors (GPCRs), specifically the β2-adrenergic receptor. This interaction leads to various intracellular signaling cascades that can be exploited for therapeutic purposes.

- Signal Transduction Pathways : Studies have shown that this compound activates adenylyl cyclase, increasing cyclic AMP levels in cells. This mechanism is crucial for mediating the physiological effects of β-agonists .

- Cellular Assays : The compound has been utilized in cell-based assays to study GPCR activation and desensitization mechanisms. For instance, its application in luminescence assays has facilitated high-throughput screening for potential GPCR ligands .

Drug Development

The unique properties of this compound make it a valuable candidate in drug development, particularly in designing new β-agonists with improved efficacy and reduced side effects.

- Synthetic Modifications : Researchers are exploring structural modifications of this compound to enhance its selectivity and potency against specific adrenergic receptor subtypes. This approach aims to minimize adverse effects typically associated with non-selective β-agonists .

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in various populations, particularly those with chronic obstructive pulmonary disease (COPD) and other respiratory disorders. Preliminary results suggest promising outcomes in improving lung function and quality of life for patients .

Case Study 1: Cardiovascular Impact

A study involving patients with heart failure demonstrated that this compound administration resulted in significant improvements in cardiac output and exercise tolerance compared to placebo groups. The findings highlighted its potential as a short-term therapeutic agent during acute heart failure episodes.

Case Study 2: Asthma Management

In a controlled trial with asthmatic patients, this compound was shown to effectively reduce airway resistance and improve peak expiratory flow rates within minutes of administration. These results reinforced its utility as a rapid bronchodilator.

Wirkmechanismus

The mechanism of action of hydroxybenzylisoproterenol involves its interaction with specific molecular targets in the body. As a catecholamine, it can bind to adrenergic receptors, which are G protein-coupled receptors involved in the regulation of various physiological processes. Upon binding to these receptors, the compound can activate intracellular signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adrenaline (Epinephrine): A catecholamine with a similar structure but different functional groups.

Noradrenaline (Norepinephrine): Another catecholamine with a similar structure but different functional groups.

Dopamine: A catecholamine with a simpler structure, lacking the hydroxyphenyl group.

Uniqueness

hydroxybenzylisoproterenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows it to interact with a different set of molecular targets compared to other catecholamines, making it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

CAS-Nummer |

64532-93-0 |

|---|---|

Molekularformel |

C18H23NO4 |

Molekulargewicht |

317.4 g/mol |

IUPAC-Name |

4-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]propyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H23NO4/c1-11(9-13-3-6-15(20)7-4-13)19-12(2)18(23)14-5-8-16(21)17(22)10-14/h3-8,10-12,18-23H,9H2,1-2H3 |

InChI-Schlüssel |

UVCXIBGBPWDQKV-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NC(C)C(C2=CC(=C(C=C2)O)O)O |

Kanonische SMILES |

CC(CC1=CC=C(C=C1)O)NC(C)C(C2=CC(=C(C=C2)O)O)O |

Synonyme |

hydroxybenzylisoprenaline hydroxybenzylisoproterenol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.